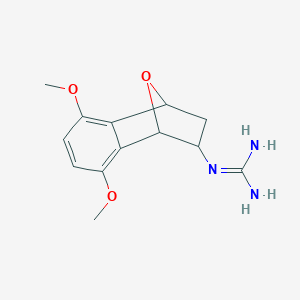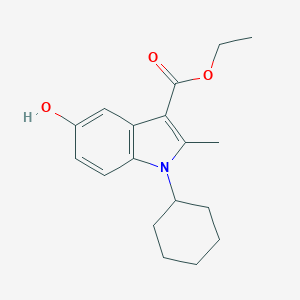
Ethyl-1-Cyclohexyl-5-Hydroxy-2-Methyl-1H-Indol-3-Carboxylat
Übersicht
Beschreibung
Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (ECHCMI) is an organic compound that has been studied for its potential industrial and scientific applications. ECHCMI is a colorless liquid and has a boiling point of 140°C. This compound is a derivative of indole-3-carboxylic acid and has been studied for its potential as a synthetic intermediate in the manufacture of pharmaceuticals, dyes, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate haben eine signifikante antivirale Aktivität gezeigt. Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylat-Derivate hergestellt und als antivirale Mittel berichtet . Ethyl-1H-Indol-3-Carboxylate zeigten auch antivirale Aktivität in Huh-7.5-Zellen .
Entzündungshemmende Aktivität
Es wurde festgestellt, dass Indol-Derivate entzündungshemmende Eigenschaften besitzen. Sie können möglicherweise zur Behandlung von Erkrankungen eingesetzt werden, die durch Entzündungen gekennzeichnet sind .
Antikrebsaktivität
Indol-Derivate haben sich im Bereich der Onkologie als vielversprechend erwiesen. Es wurde festgestellt, dass sie Antikrebseigenschaften aufweisen, was sie zu potenziellen Kandidaten für die Krebsbehandlung macht .
Anti-HIV-Aktivität
Es wurde festgestellt, dass Indol-Derivate Anti-HIV-Eigenschaften besitzen. Dies deutet darauf hin, dass sie möglicherweise zur Behandlung von HIV eingesetzt werden könnten .
Antioxidative Aktivität
Es wurde festgestellt, dass Indol-Derivate antioxidative Eigenschaften besitzen. Dies deutet darauf hin, dass sie möglicherweise zur Bekämpfung von oxidativem Stress eingesetzt werden könnten, der an verschiedenen Krankheiten beteiligt ist .
Antimikrobielle Aktivität
Es wurde festgestellt, dass Indol-Derivate antimikrobielle Eigenschaften besitzen. Dies deutet darauf hin, dass sie möglicherweise zur Behandlung verschiedener bakterieller und Pilzinfektionen eingesetzt werden könnten .
Antituberkulose-Aktivität
Es wurde festgestellt, dass Indol-Derivate Antituberkulose-Eigenschaften besitzen. Dies deutet darauf hin, dass sie möglicherweise zur Behandlung von Tuberkulose eingesetzt werden könnten .
Antidiabetische Aktivität
Es wurde festgestellt, dass Indol-Derivate antidiabetische Eigenschaften besitzen. Dies deutet darauf hin, dass sie möglicherweise zur Behandlung von Diabetes eingesetzt werden könnten
Zukünftige Richtungen
The future directions of research on “Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, indole derivatives have been reported to have diverse pharmacological activities and could be further investigated for their potential as therapeutic agents .
Wirkmechanismus
Target of Action
The primary target of Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is 5-lipoxygenase (5-LO) . 5-LO is an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions .
Mode of Action
Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate acts as an inhibitor of 5-LO . By binding to the active site of the enzyme, it prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation and allergic responses .
Biochemical Pathways
The compound affects the leukotriene biosynthesis pathway . By inhibiting 5-LO, it prevents the formation of leukotrienes from arachidonic acid . This results in a decrease in the levels of these pro-inflammatory mediators, leading to reduced inflammation and allergic reactions .
Pharmacokinetics
Like other indole derivatives, it is expected to have good bioavailability and to be metabolized by the liver
Result of Action
The inhibition of 5-LO by Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate leads to a reduction in the production of leukotrienes . This results in decreased inflammation and allergic reactions, as leukotrienes are potent mediators of these processes .
Action Environment
The action of Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may influence its binding to 5-LO . Additionally, the presence of other substances that bind to 5-LO could potentially affect the compound’s efficacy
Eigenschaften
IUPAC Name |
ethyl 1-cyclohexyl-5-hydroxy-2-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-22-18(21)17-12(2)19(13-7-5-4-6-8-13)16-10-9-14(20)11-15(16)17/h9-11,13,20H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEMQLWMAUFGHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347875 | |
| Record name | Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101782-20-1 | |
| Record name | Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)

![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)
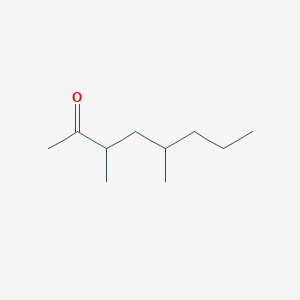

![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)


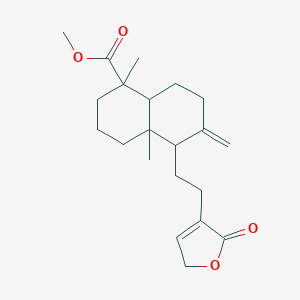
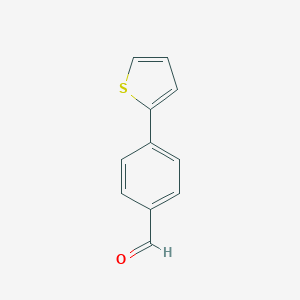
![7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B25246.png)
